N-(1-Methoxy-2-phenylethyl)acetamide
CAS No.: 4561-36-8
VCID: VC18977262
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(1-Methoxy-2-phenylethyl)acetamide is a chemical compound with the CAS number 4561-36-8. Its molecular formula is C11H15NO2, and it has a molecular weight of 193.242 g/mol . This compound is part of the acetamide family, which includes a wide range of derivatives with various biological activities. Synthesis and PreparationWhile specific synthesis methods for N-(1-Methoxy-2-phenylethyl)acetamide are not detailed in the available literature, compounds of similar structures often involve reactions such as reductive amination or alkylation reactions. For instance, the Leuckart reaction is a common method for synthesizing acetamide derivatives, involving the reductive amination of aldehydes and ketones . Biological ActivitiesAlthough specific biological activities of N-(1-Methoxy-2-phenylethyl)acetamide are not extensively documented, acetamide derivatives generally exhibit a range of biological properties. These include anticancer, anti-inflammatory, and analgesic activities, as observed in related compounds like N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives . The presence of a phenyl group and modifications to the side chain can significantly influence these activities. Data TablesGiven the limited specific data available for N-(1-Methoxy-2-phenylethyl)acetamide, we can look at general properties and related compounds for context:
For related compounds, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, biological activities are more documented:
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CAS No. | 4561-36-8 | ||||||||||||||||||||
Product Name | N-(1-Methoxy-2-phenylethyl)acetamide | ||||||||||||||||||||
Molecular Formula | C11H15NO2 | ||||||||||||||||||||
Molecular Weight | 193.24 g/mol | ||||||||||||||||||||
IUPAC Name | N-(1-methoxy-2-phenylethyl)acetamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13) | ||||||||||||||||||||
Standard InChIKey | DVKUUBLJWTXPQP-UHFFFAOYSA-N | ||||||||||||||||||||
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)OC | ||||||||||||||||||||
PubChem Compound | 381471 | ||||||||||||||||||||
Last Modified | Aug 11 2024 |
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